molecular formula C9H7N3O4 B586458 methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 952182-17-1

methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B586458
CAS RN: 952182-17-1
M. Wt: 221.172
InChI Key: WWCIKRATXUMSLS-UHFFFAOYSA-N
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Description

“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H7N3O4 . It is used as a reagent in the synthesis of Cdc7 kinase inhibitors, which are used as a novel cancer therapy . It is also an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents .


Synthesis Analysis

The synthesis of “methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” and its derivatives has been reported in several studies . These compounds have shown potent activities against FGFR1, 2, and 3, making them attractive for cancer therapy .


Molecular Structure Analysis

The molecular structure of “methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” consists of a pyrrolopyridine core with a nitro group at the 5-position and a methyl ester at the 2-position .


Chemical Reactions Analysis

“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is used as a reagent in the synthesis of Cdc7 kinase inhibitors . It is also an intermediate in the synthesis of 4-anilinoquinazolines .


Physical And Chemical Properties Analysis

“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a white solid with a molecular weight of 221.17 . It should be stored at 0-8°C .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, which include “methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate”, have been found to exhibit antimicrobial activities . These compounds can be used in the development of new antimicrobial agents.

Anti-inflammatory Activity

These derivatives have also shown anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antiviral Activity

Pyrrolopyrazine derivatives have demonstrated antiviral activities . This suggests that they could be used in the development of new antiviral therapies.

Antifungal Activity

These compounds have exhibited antifungal activities . This indicates their potential use in the creation of new antifungal treatments.

Antioxidant Activity

Pyrrolopyrazine derivatives have shown antioxidant activities . This suggests their potential use in the development of new antioxidant therapies.

Antitumor Activity

These compounds have demonstrated antitumor activities . This indicates their potential use in the development of new antitumor treatments.

Kinase Inhibitory Activity

5H-pyrrolo [2,3-b] pyrazine derivatives, which include “methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate”, have shown more activity on kinase inhibition . This suggests their potential use in the development of new kinase inhibitors.

Fibroblast Growth Factor Receptor Inhibitors

1H-pyrrolo [2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . This suggests their potential use in the development of new fibroblast growth factor receptor inhibitors.

Mechanism of Action

The mechanism of action of “methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” and its derivatives involves the inhibition of FGFR signaling pathway, which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Safety and Hazards

“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is classified as a hazardous substance. It has hazard statements H302, H315, H319, H320, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful to aquatic life with long lasting effects, and may cause respiratory irritation .

Future Directions

“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” and its derivatives have shown potent activities against FGFR1, 2, and 3, making them attractive for cancer therapy . Future research could focus on optimizing these compounds and evaluating their efficacy in preclinical and clinical studies.

properties

IUPAC Name

methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)7-3-5-2-6(12(14)15)4-10-8(5)11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCIKRATXUMSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654040
Record name Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

CAS RN

952182-17-1
Record name Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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